L-Alanylglycine
Overview
Description
L-Alanylglycine is a simple nutritional dipeptide . It’s also used for physical chemistry studies such as hydrogen bonding and heavy metal complexation . The molecular formula is C5H10N2O3 .
Synthesis Analysis
The synthesis of L-Alanylglycine involves the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .Molecular Structure Analysis
The molecular structure of L-Alanylglycine is characterized by a molecular formula of C5H10N2O3, an average mass of 146.145 Da, and a monoisotopic mass of 146.069138 Da .Physical And Chemical Properties Analysis
L-Alanylglycine has a density of 1.3±0.1 g/cm3, a boiling point of 417.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 115.7±3.0 cm3 .Scientific Research Applications
Vibrational Spectral Analysis
L-Alanylglycine (L-Ala-Gly) has been studied using FT Raman and IR spectra, focusing on its vibrational properties. The research conducted by Padmaja et al. (2008) analyzed the crystallized molecule using density functional theory (DFT) calculations. Their work involved investigating the equilibrium geometry, bonding features, and harmonic vibrational frequencies of L-Ala-Gly, revealing insights into the molecular structure and intermolecular hydrogen bonding within the molecule (Padmaja et al., 2008).
Polymerization and Structural Analysis
Significant research has been done on the polymerization of L-Alanylglycine. Nakajima and Nishi (1981) investigated the polymerization reactions of L-Alanylglycine with diphenylphosphoryl azide under various conditions, yielding important insights into the synthesis and characteristics of poly(L-alanylglycine) (Nakajima & Nishi, 1981). Additionally, Fraser et al. (1965) synthesized the sequential polymer poly-L-alanylglycine, demonstrating its β-structure similar to that found in Bombyx mori silk fibroin (Fraser et al., 1965).
Biological Applications and Biosynthesis
Studies have also been conducted on the biological applications and biosynthesis of L-Alanylglycine. For example, the work by Patteson, Dunn, and Li (2018) on the in vitro biosynthesis of methoxyvinylglycine from glutamate, involving an alanyl-AMB dipeptide, sheds light on the biosynthetic pathways and NRPS chemistry (Patteson, Dunn, & Li, 2018).
Intestinal Transport Studies
Silk, Perrett, and Clark (1973) explored the absorption of L-Alanylglycine in the human intestine, providing valuable information on its uptake and suggesting different modes of peptide absorption (Silk, Perrett, & Clark, 1973).
Safety And Hazards
properties
IUPAC Name |
2-[[(2S)-2-azaniumylpropanoyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-55-3 | |
Details | Compound: Glycine, L-alanyl-, homopolymer | |
Record name | Glycine, L-alanyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
{[(2S)-2-ammoniopropanoyl]amino}acetate | |
CAS RN |
687-69-4 | |
Record name | L-Alanylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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